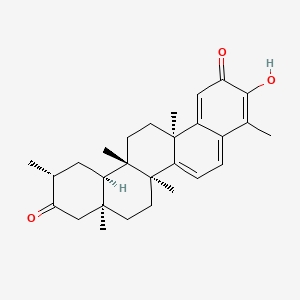
Tingenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tingenone is a quinone-methide triterpene isolated from plants of the family Celastraceae. This compound is known for its diverse biological activities, including cytotoxic, antimicrobial, and antinociceptive properties . This compound has been traditionally used in folk medicine for the treatment of pain and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tingenone can be isolated from the root bark of Maytenus chiapensis through chromatographic techniques . The isolation involves the use of n-hexane and diethyl ether as solvents . Additionally, this compound derivatives can undergo acid-catalyzed rearrangement reactions to form phenolic analogues . These reactions typically use acetone as a solvent and involve purification through flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the isolation from natural sources like Maytenus chiapensis remains a primary method. The use of high-performance liquid chromatography (HPLC) for the simultaneous quantification of this compound and other quinone-methide triterpenoids is a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tingenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: this compound can participate in substitution reactions, particularly involving its quinone-methide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinone-methide triterpenes.
Scientific Research Applications
Tingenone has a wide range of scientific research applications:
Chemistry: Used as a chemotaxonomic marker for the Celastraceae family.
Biology: Studied for its cytotoxic effects against cancer cells.
Medicine: Investigated for its antinociceptive and anti-inflammatory properties
Industry: Utilized in the development of new analgesic drugs due to its peripheral antinociceptive effects.
Mechanism of Action
Tingenone is compared with other quinone-methide triterpenes such as pristimerin and 22β-hydroxythis compound . These compounds share similar biological activities but differ in their specific molecular targets and potency. This compound is unique due to its dual activation of opioid and cannabinoid receptors, which is not commonly observed in other similar compounds .
Comparison with Similar Compounds
- Pristimerin
- 22β-Hydroxytingenone
- Xuxuarine Fa
- Isoxuxuarine Fa
Properties
CAS No. |
50802-21-6 |
|---|---|
Molecular Formula |
C28H36O3 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |
InChI |
InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28?/m1/s1 |
InChI Key |
WSTYNZDAOAEEKG-JEVWOBKXSA-N |
SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@](CC[C@]3(C2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Canonical SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tingenone; Maitenin; Maytenin; Tingenin A; Tingenon; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















